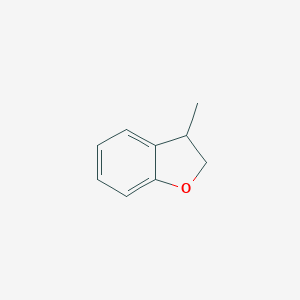

3-methyl-2,3-dihydrobenzofuran

説明

Structure

3D Structure

特性

IUPAC Name |

3-methyl-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-6-10-9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDGROPVYQGZTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341917 | |

| Record name | 3-Methyl-2,3-dihydro-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13524-73-7 | |

| Record name | 3-Methyl-2,3-dihydro-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2,3-dihydro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Dihydrobenzofuran Ring System: a Privileged Scaffold in Organic Synthesis

The 2,3-dihydrobenzofuran (B1216630) ring system is a recognized key structural motif in medicinal chemistry and organic synthesis. rsc.orgnih.gov Comprising a benzene (B151609) ring fused to a dihydrofuran ring, this heterocyclic nucleus serves as the foundational architecture for a wide array of medicinally active organic compounds. researchgate.netfrontiersin.org Its unique structural features make it an ideal candidate for the development of novel pharmaceutical agents, and as such, it has garnered considerable attention from the scientific community. nih.gov The versatility of the dihydrobenzofuran scaffold makes it an essential precursor for the construction of more complex organic frameworks, solidifying its pivotal significance in the field. rsc.org

The development of novel and efficient pathways for assembling the dihydrobenzofuran core is an ongoing area of research. rsc.org These synthetic endeavors are crucial for accessing new derivatives and exploring their potential applications. The stability and reactivity of this ring system allow for a diverse range of chemical modifications, further expanding its utility in synthetic chemistry.

A Ubiquitous Motif: Dihydrobenzofurans in Nature and Synthetic Innovation

The 2,3-dihydrobenzofuran (B1216630) skeleton is a recurring theme in a vast number of natural products, many of which exhibit a wide spectrum of biological activities. acs.orgrsc.org These naturally occurring compounds are often classified as alkaloids, isoflavonoids, lignans (B1203133), and neolignans, and are commonly isolated from various plant species and fungi. researchgate.net The inherent bioactivity of these natural products has spurred significant interest among synthetic chemists to develop methods for their total synthesis and the creation of novel analogs. rsc.orgresearchgate.net

Beyond its presence in nature, the dihydrobenzofuran motif is a cornerstone in the design of synthetic compounds with diverse medicinal properties. nih.gov The structural versatility of the scaffold has been exploited to create molecules with a range of therapeutic applications. The development of synthetic dihydrobenzofuran derivatives continues to be a vibrant area of research, with new compounds being designed to interact with specific biological targets. evitachem.com

Notable Natural Products and Synthetic Derivatives Containing the Dihydrobenzofuran Core:

| Compound Name | Classification | Significance |

| (+)-Decursivine | Natural Product | Exhibits various biological activities. nih.gov |

| (+)-Lithospermic acid | Natural Product | Possesses noteworthy biological properties. nih.gov |

| Pterocarpan (B192222) | Natural Product | A class of compounds with diverse bioactivities. nih.gov |

| (+)-Conocarpan | Natural Product | A bioactive natural product. nih.gov |

| Bisabosqual A | Natural Product | Demonstrates interesting biological effects. nih.gov |

| Caraphenol A | Natural Product | A naturally occurring compound with biological potential. nih.gov |

| Prucalopride | Synthetic Drug | Used for the treatment of constipation. nih.gov |

| Efaroxan | Synthetic Drug | An α2-adrenoceptor antagonist. nih.gov |

Evolving Frontiers in 3 Methyl 2,3 Dihydrobenzofuran Chemistry

Transition Metal-Catalyzed Syntheses

Among the various transition metals, rhodium has proven to be exceptionally versatile in catalyzing the formation of 2,3-dihydrobenzofurans through diverse mechanistic pathways. These methods often involve annulation reactions that construct the heterocyclic ring in a single, efficient step.

Rhodium-Catalyzed Annulation Reactions

Rhodium catalysts are instrumental in a variety of annulation strategies for synthesizing 2,3-dihydrobenzofuran (B1216630) derivatives. These reactions leverage the unique reactivity of rhodium carbenoids and C-H activation processes to achieve cyclization.

A notable method for the synthesis of 3-methylene-2,3-dihydrobenzofurans involves the rhodium(II)-catalyzed denitrogenative annulation of N-sulfonyl-1,2,3-triazoles. doi.org In this process, the N-sulfonyl-1,2,3-triazole, which can be prepared from the corresponding O-propargylphenol, undergoes a rhodium-catalyzed reaction to extrude nitrogen gas. doi.org This generates a reactive rhodium carbenoid intermediate. doi.org The electrophilic rhodium carbene then participates in an intramolecular cyclization through electrophilic aromatic addition, leading to the formation of the 3-methylene-2,3-dihydrobenzofuran (B12527950) ring system. doi.org This methodology has been shown to be effective for producing these derivatives under mild heating conditions. doi.org

For instance, the use of Rh₂(piv)₄ as a catalyst has been successful in the synthesis of 3-methylene-2,3-dihydrobenzofuran from 4-(phenyloxymethyl)-1-tosyl-1,2,3-triazole. doi.org The reaction proceeds through an equilibrium between the N-sulfonyl-1,2,3-triazole and an open-ring α-imino diazo intermediate, which then forms the rhodium carbenoid. doi.org

A one-pot strategy has also been developed, starting from substituted O-propargylphenols, which are first converted to the N-sulfonyl-1,2,3-triazole using tosyl azide (B81097) and a copper catalyst, followed by the rhodium-catalyzed annulation. doi.org

| Catalyst | Starting Material | Product | Key Features |

| Rh₂(piv)₄ | 4-(phenyloxymethyl)-1-tosyl-1,2,3-triazole | 3-Methylene-2,3-dihydrobenzofuran | Denitrogenative annulation, formation of an exocyclic double bond. doi.org |

| Cu/Rh | Substituted O-propargylphenols | 3-Methylene-2,3-dihydrobenzofuran derivatives | One-pot synthesis, rapid construction of the dihydrobenzofuran core. doi.org |

Rhodium(III) catalysts are highly effective in mediating C-H activation/[3+2] annulation reactions to construct 2,3-dihydrobenzofuran skeletons. These reactions typically involve the coupling of a substrate containing a directing group with a suitable reaction partner.

One such approach involves the reaction of N-phenoxyacetamides with cyclopropylidenemethyl alkenes. nih.govrsc.org In the presence of a [Cp*RhCl₂]₂ catalyst and a base like sodium acetate (B1210297) (NaOAc), a C-H functionalization and [3+2] annulation sequence occurs to yield cyclic 3-ethylidene-2,3-dihydrobenzofuran derivatives in moderate to high yields (37–80%). nih.govrsc.org This method demonstrates excellent regioselectivity and chemoselectivity. nih.govrsc.org

Another example is the rhodium-catalyzed [3+2] annulation of 2-alkenylphenols with N-phenoxyacetamides. nih.govrsc.org This reaction, facilitated by a base additive such as zinc acetate (Zn(OAc)₂) in methanol (B129727), produces 2,3-dihydrobenzofurans in excellent yields (up to 90%). nih.govrsc.org The proposed mechanism involves the formation of a rhodium intermediate through C-H/N-H bond cleavage, followed by insertion of the alkenylphenol. nih.govrsc.org

Furthermore, the reaction of N-phenoxy amides with propargylic monofluoroalkynes, catalyzed by [Cp*RhCl₂]₂ and NaOAc, provides access to α-quaternary carbon-containing 2,3-dihydrobenzofuran analogues in yields ranging from 35% to 78%. rsc.org

| Catalyst System | Substrates | Product Type | Yield |

| [CpRhCl₂]₂ / NaOAc | N-phenoxyacetamides and cyclopropylidenemethyl alkenes | 3-Ethylidene-2,3-dihydrobenzofurans | 37–80% nih.govrsc.org |

| Rh catalyst / Zn(OAc)₂ | 2-Alkenylphenols and N-phenoxyacetamides | 2,3-Dihydrobenzofurans | up to 90% nih.govrsc.org |

| [CpRhCl₂]₂ / NaOAc | N-phenoxy amides and propargylic monofluoroalkynes | α-Quaternary 2,3-dihydrobenzofurans | 35–78% rsc.org |

A redox-neutral cascade [3+2] annulation of N-aryloxyacetamides with propiolates has also been developed using a Rh(III) catalyst to furnish benzofuran-2(3H)-ones. mdpi.com

Rhodium catalysis has enabled the chemodivergent synthesis of 2,3-dihydrobenzofuran derivatives through the activation of both C-H and C-C bonds. A notable example is the coupling of N-phenoxyacetamides with alkylidenecyclopropanes. rsc.org The high reactivity of the cyclopropane (B1198618) ring allows for a ring-opening reaction. rsc.org By using a polar solvent like hexafluoroisopropanol (HFIP), a [3+2] annulation is induced, leading to 2,3-disubstituted dihydrobenzofuran derivatives in moderate to high yields (52–82%). rsc.org

The proposed mechanism involves the formation of a seven-membered ring intermediate, followed by scission and β-hydride elimination. nih.gov Subsequent oxidative insertion of the N-O bond, nucleophilic addition, and deprotonation afford the final product. nih.gov The practicality of this strategy has been demonstrated through gram-scale synthesis. nih.gov

In a different chemodivergent approach, N-methoxybenzamides and 1,3-enynes can be coupled under different rhodium-catalyzed conditions to selectively produce either N-annulated or O-annulated products. mdpi.comresearchgate.net The O-annulation pathway, leading to dihydrobenzofuran-type structures, is favored when using stoichiometric amounts of a Cu(II) oxidant and NaOAc. mdpi.comresearchgate.net

The rhodium-catalyzed [3+2] annulation of diazo compounds with cyclic alkenes such as 2,3-dihydrofurans, cyclopentenes, and cyclohexenes provides a direct route to polycyclic 2,3-dihydrobenzofuran derivatives. nih.gov This method involves the condensation of the two components, where the diazo compound effectively acts as a three-atom component in the cycloaddition. nih.gov Rhodium catalysts are crucial for the formation of the key rhodium-carbene intermediate from the diazo compound, which then reacts with the cyclic alkene. rsc.orgrsc.org

The asymmetric synthesis of highly functionalized 2,3-dihydrobenzofurans can be achieved through rhodium-catalyzed C-H functionalization reactions. nih.govnih.gov One strategy involves a rhodium-catalyzed enantioselective intermolecular C-H insertion, which is then followed by a palladium-catalyzed C-H activation/C-O cyclization to form the dihydrobenzofuran ring. nih.gov This sequential approach allows for the creation of chiral 2,3-dihydrobenzofuran structures. nih.gov

A more direct approach involves the rhodium-catalyzed reaction of diazo-containing phenolic compounds with isatins. nih.gov This aldol-type addition reaction proceeds with excellent diastereoselectivity (dr 81:19–95:5) to yield 3-hydroxyoxindole-substituted 2,3-dihydrobenzofuran derivatives in moderate to excellent yields (58–98%). nih.gov The mechanism is believed to proceed through an oxonium ylide intermediate formed from the intramolecular cyclization of a rhodium carbene with the phenolic hydroxyl group. nih.gov

| Reaction Type | Substrates | Product | Key Features |

| Aldol-type addition | Diazo-containing phenolic compounds and Isatins | 3-Hydroxyoxindole-substituted 2,3-dihydrobenzofurans | High diastereoselectivity, formation of complex spirocyclic structures. nih.gov |

| Sequential C-H functionalization | Aryl compounds and diazo esters | Chiral 2,3-dihydrobenzofurans | Enantioselective synthesis via a two-step process involving Rh and Pd catalysts. nih.gov |

Construction of Cyclic 3-Alkylidene-2,3-dihydrobenzofuran Skeletons

Rhodium(III)-catalyzed reactions have proven effective for constructing cyclic 3-alkylidene-2,3-dihydrobenzofuran skeletons. rsc.orgresearchgate.netacs.org One approach involves the coupling of N-phenoxyacetamides with propargyl carbonates. researchgate.netacs.org This redox-neutral process proceeds via a C-H functionalization and cascade cyclization, leading to the formation of three new bonds under mild conditions. researchgate.netacs.org Another rhodium(III)-catalyzed method utilizes the reaction of N-phenoxyacetamides with cyclopropylidenemethyl alkenes, proceeding through a C-H functionalization and a [3+2] annulation to yield cyclic 3-ethylidene-2,3-dihydrobenzofuran derivatives in moderate to high yields. rsc.orgnih.gov Similarly, the reaction of N-phenoxy amides with propargylic monofluoroalkynes, catalyzed by a rhodium complex, affords cyclic products containing an α-quaternary carbon center. nih.gov

In a different strategy, the reaction of N-phenoxyacetamides with alkylidenecyclopropanes, also catalyzed by rhodium, provides a chemodivergent synthesis of 2,3-dihydrobenzofuran derivatives through C-H and C-C bond activation. rsc.orgnih.gov The highly reactive nature of cyclopropanes facilitates their ring-opening to form the five-membered heterocyclic products. rsc.orgnih.gov

| Catalyst | Reactants | Product | Yield (%) | Reference |

| [CpRhCl₂]₂/NaOAc | N-phenoxyacetamides, Cyclopropylidenemethyl alkenes | Cyclic 3-ethylidene-2,3-dihydrobenzofuran | 37-80 | rsc.org, nih.gov |

| [CpRhCl₂]₂/NaOAc | N-phenoxy amides, Propargylic monofluoroalkynes | α-quaternary carbon containing 2,3-dihydrobenzofuran analogues | 35-78 | nih.gov |

| Rh-catalyst | N-phenoxyacetamides, Alkylidenecyclopropanes | 2,3-dihydrobenzofuran derivatives | 52-82 | rsc.org, nih.gov |

| Rh(III)-catalyst | N-phenoxyacetamides, Propargyl carbonates | 3-alkylidene dihydrobenzofuran derivatives | N/A | researchgate.net, acs.org |

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone in the synthesis of 2,3-dihydrobenzofuran derivatives, offering a broad range of versatile and reliable methods. nih.gov These reactions are valued for their tolerance of diverse functional groups and often proceed under mild conditions. nih.gov The classical Heck coupling mechanism, involving oxidative addition, migratory insertion, and reductive elimination, is a fundamental process in many of these transformations. nih.gov

Tandem Cyclization/Suzuki-Coupling Protocols

Palladium-catalyzed tandem reactions that combine cyclization with a Suzuki coupling provide an efficient route to highly functionalized 3,3-disubstituted-2,3-dihydrobenzofurans. nih.govmdpi.comresearchgate.net This strategy allows for the construction of the dihydrobenzofuran core and the simultaneous introduction of an aryl or other organic group at the 3-position.

One such protocol involves the reaction of o-allylphenols with aryl triflates. nih.gov This carboalkoxylation reaction proceeds in good yields and with high diastereoselectivity. nih.gov Another example is the one-pot cascade reaction between a 2-iodophenol, methyl bromomethylacrylate, and an arylboronic acid, which efficiently assembles the 3,3-disubstituted-2,3-dihydrobenzofuran skeleton. researchgate.net Furthermore, a tandem arylation reaction of aryl bromides with various heteroaryl compounds has been developed using a Pd(PPh₃)₂Cl₂/(±)-BINAP catalytic system, yielding a range of 3,3-disubstituted dihydrobenzofurans. mdpi.com

The enantioselective intramolecular cyclization of olefin-tethered aryl halides with organoboronic acids has also been achieved, producing dihydrobenzofuran derivatives in high yields and excellent enantiomeric ratios. mdpi.comencyclopedia.pub

| Reactants | Catalyst System | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |

| 2-Allylphenols, Aryl triflates | Pd(0)/CPhos | 2,3-Dihydrobenzofurans | Good | Up to >20:1 dr | nih.gov |

| 2-Iodophenol, Methyl bromomethylacrylate, Arylboronic acid | Palladium catalyst | 3,3-Disubstituted-2,3-dihydrobenzofurans | N/A | N/A | researchgate.net |

| Aryl bromides, Heteroaryl compounds | Pd(PPh₃)₂Cl₂/(±)-BINAP | 3,3-Disubstituted dihydrobenzofurans | Moderate to excellent | 5:1 to >20:1 ir | mdpi.com |

| Olefin-tethered aryl halides, Organoboronic acids | Palladium catalyst | Dihydrobenzofuran derivatives | Up to 99 | Up to 97:3 | mdpi.com, encyclopedia.pub |

Intramolecular C(sp³)–H and C(sp²)–H Coupling Strategies

Palladium-catalyzed intramolecular cross-coupling of unactivated C(sp³)–H and C(sp²)–H bonds represents a significant advancement in C-C bond formation. nih.govacs.org This approach allows for the direct cyclization of suitable precursors to form the dihydrobenzofuran ring.

A notable example involves the use of alkyl phenyl ethers as starting materials, which undergo intramolecular C(sp³)–H and C(sp²)–H bond activation and reductive elimination. rsc.orgnih.gov This reaction, conducted in the presence of 1,4-dibenzoquinone (BQ), AgOAc, and LiOAc, furnishes the desired 2,3-dihydrobenzofuran derivatives in moderate to excellent yields. rsc.orgnih.gov Another strategy utilizes an o-methyl oxime directing group to facilitate aryl C(sp²)–H activation, followed by alkyl C(sp³)–H cleavage, to generate dihydrobenzofurans. nih.govacs.org Similarly, 2-iodoanisoles can be converted to 2,3-dihydrobenzofurans through a process involving a triple C-H activation sequence. acs.org

| Starting Material | Directing Group/Reagents | Product | Yield (%) | Reference |

| Alkyl phenyl ethers | 1,4-Dibenzoquinone, AgOAc, LiOAc | 2,3-Dihydrobenzofuran derivatives | 33-99 | rsc.org, nih.gov |

| Substituted arenes | o-Methyl oxime | Dihydrobenzofurans | N/A | nih.gov, acs.org |

| 2-Iodoanisoles | Palladium catalyst | 2,3-Dihydrobenzofurans | N/A | acs.org |

Mizoroki–Heck-Type Reaction Pathways for Spirocyclic Derivatives

The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation and has been adapted for the synthesis of complex spirocyclic systems containing the 2,3-dihydrobenzofuran motif. rsc.orgnih.govchim.it These reactions are valuable for creating spirooxindoles and other intricate structures. rsc.org

A modular method for preparing 2,3-dihydrobenzofuran-based spirocyclic compounds involves the palladium-catalyzed reaction of o-substituted aryl iodides. rsc.orgnih.gov This transformation follows a Mizoroki-Heck-type pathway, initiated by oxidative addition, followed by migratory insertion and C-H activation, to generate the spirocyclic products in low to high yields. rsc.orgnih.gov The intramolecular version of this reaction is particularly useful for constructing tertiary and quaternary stereocenters with high diastereoselectivity. chim.it

| Starting Material | Reaction Type | Product | Yield (%) | Reference |

| o-Substituted aryl iodides | Mizoroki-Heck-type reaction | Bis-heterocyclic spirocycles | 31-94 | rsc.org, nih.gov |

| Aryl/vinyl halides and alkenes | Intramolecular Mizoroki-Heck | Spirocyclic heterocycles | N/A | chim.it |

Enantioselective Intramolecular Heck Carbonylation

The enantioselective intramolecular Heck carbonylation provides a route to chiral 3,3-disubstituted-2,3-dihydrobenzofurans. researchgate.net This reaction introduces a carbonyl group and creates a stereogenic center in a single, highly controlled step.

This transformation has been successfully applied to arenediazonium salts using a chiral N,N ligand in combination with a palladium catalyst. researchgate.net The reaction proceeds through a sequence of migratory insertion followed by CO insertion, a novel pathway for enantioselective Heck carbonylation. researchgate.net This method delivers enantioenriched functionalized dihydrobenzofurans in good to high yields and with high enantiomeric ratios under mild conditions. researchgate.net

| Starting Material | Key Features | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |

| Arenediazonium salts | Chiral N,N ligand, Migratory insertion followed by CO insertion | Enantioenriched functionalized dihydrobenzofurans | Good to high | Up to 98:2 | researchgate.net |

Domino Heck–Matsuda Coupling–Carbonylation Reactions

Domino reactions that combine a Heck-Matsuda coupling with a carbonylation step offer an efficient one-pot synthesis of complex dihydrobenzofuran derivatives. researchgate.netacs.orgnih.govacs.org The Heck-Matsuda reaction utilizes arenediazonium salts as arylating agents, which are readily prepared from anilines. researchgate.net

An enantioselective one-pot synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans has been developed based on a palladium-catalyzed Heck-Matsuda reaction, followed by carbonylation and, in some cases, an organotin transmetalation (Stille coupling). acs.orgnih.govacs.org This strategy, employing chiral N,N ligands, provides access to a variety of enantioenriched dihydrobenzofurans bearing a ketone or an alkyl side chain adjacent to the newly formed quaternary stereocenter. acs.orgnih.govacs.org The reactions proceed under mild conditions, tolerate a wide range of functional groups, and can achieve high yields and excellent enantioselectivity. acs.orgnih.govacs.org

| Reaction Sequence | Key Reagents | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |

| Heck-Matsuda/Carbonylation/Stille Coupling | Arenediazonium salts, Chiral N,N ligands, Organotin reagents | Enantioenriched 3,3-disubstituted-2,3-dihydrobenzofurans | Up to 91 | Up to 99:1 | acs.org, nih.gov, acs.org |

| Domino Heck-Matsuda/Carbonylation | Arenediazonium salts, CO (1 atm) | Dihydrobenzofuran acetic acid derivatives | N/A | N/A | researchgate.net |

Copper-Catalyzed Approaches

Copper catalysis has emerged as a versatile tool for the synthesis of 2,3-dihydrobenzofurans, offering pathways through asymmetric intramolecular additions and cycloaddition protocols.

Asymmetric Intramolecular Addition Reactions

In 2020, the Fang group developed a copper(I)-catalyzed intramolecular enantioselective addition of aryl pinacolboronic esters to unactivated ketones. rsc.org This method provides access to chiral 2,3-dihydrobenzofuran-3-ol analogues. rsc.org The reaction is believed to proceed through the formation of an active copper catalyst via ligand exchange with CuCl, facilitated by sodium tert-butoxide. rsc.org This catalytic system effectively promotes the intramolecular addition, leading to the desired chiral tertiary alcohols. rsc.org

Another notable copper-catalyzed approach involves the intramolecular cyclization of oxonium ylides. In 2019, Wang and coworkers demonstrated a highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofurans bearing tetrasubstituted carbon stereocenters. researchgate.net The copper(I)/bisoxazoline catalyst in this reaction serves a dual role: it generates the Cu(I)-carbene species from diazoacetates and acts as a Lewis acid to activate the ketone for diastereoselective and enantioselective cyclization with the in-situ formed oxonium ylide. researchgate.net

[3+2] Cycloaddition Protocols

Copper-catalyzed [3+2] cycloaddition reactions represent an efficient strategy for constructing the 2,3-dihydrobenzofuran core. In 2016, Hu and colleagues reported a copper-catalyzed asymmetric [3+2] cycloaddition of 3-(trimethylsilyl)propargylic esters with electron-rich phenols. cnr.it This desilylation-activated process, catalyzed by a complex of Cu(OAc)2·H2O and a ketimine P,N,N-ligand, yields a variety of optically active 2,3-dihydrobenzofurans in good yields and with high enantioselectivities (up to 96% ee). cnr.it

More recently, in 2021, Jing and coworkers described a Cu/SPDO-catalyzed [3+2] cycloaddition of quinone esters and substituted styrenes. rsc.org This method produces enantioselective 2,3-dihydrobenzofurans in excellent yields (86–96%) and with outstanding enantioselectivities (86–99% ee). rsc.orgnih.gov The utility of this methodology was further demonstrated by the successful synthesis of the natural products corsifuran A and B. researchgate.net In 2023, Zhu and coworkers expanded on this by using a copper(II)/SPDO complex for the asymmetric [3+2] cycloaddition between 2,3-dihydrofuran (B140613) and quinone esters, also achieving high yields and enantioselectivities. rsc.orgresearchgate.net

A catalytic asymmetric dearomative [3+2] cycloaddition of α-imino γ-lactones with 2-nitrobenzofurans using a chiral copper complex has also been developed. mdpi.com This reaction yields structurally diverse polyheterocyclic compounds containing spirocyclic-fused butyrolactone–pyrrolidine (B122466)–dihydrobenzofuran skeletons with excellent diastereoselectivity and enantioselectivity. mdpi.com

| Catalyst System | Reactants | Product Type | Yield | Enantioselectivity (ee) | Ref |

| Cu(I)/Bisoxazoline | Diazoacetates, 2-Acyl-substituted phenols | 2,3-Dihydrobenzofurans with tetrasubstituted stereocenters | High | High | researchgate.net |

| Cu(OAc)2·H2O / P,N,N-ligand | 3-(Trimethylsilyl)propargylic esters, Phenols | Optically active 2,3-dihydrobenzofurans | Good | Up to 96% | cnr.it |

| Cu(OTf)2 / SPDO | Quinone esters, Substituted styrenes | Enantioselective 2,3-dihydrobenzofurans | 86-96% | 86-99% | rsc.orgnih.gov |

| Cu(II)/SPDO | 2,3-Dihydrofuran, Quinone esters | Asymmetric benzofuran (B130515) derivatives | High | High | rsc.orgresearchgate.net |

| Chiral Copper Complex | α-Imino γ-lactones, 2-Nitrobenzofurans | Spirocyclic butyrolactone–pyrrolidine–dihydrobenzofurans | Up to 86% | Up to 98% | mdpi.com |

Iridium-Catalyzed C(sp³)–H Addition Reactions

Iridium catalysis has been effectively utilized for the synthesis of 2,3-dihydrobenzofurans through the intramolecular addition of C(sp³)–H bonds across carbon-carbon double bonds. In 2019, Ohmura, Suginome, and coworkers reported that methyl 2-(propen-2-yl)phenyl ethers undergo an intramolecular iridium-catalyzed addition of an O-methyl C(sp³)–H bond to afford 3,3-disubstituted dihydrobenzofurans. cnr.itrsc.orgnih.gov This reaction demonstrates the ability of iridium catalysts to activate otherwise inert C-H bonds for cyclization. cnr.itrsc.orgnih.govresearchgate.net

Furthermore, iridium-catalyzed enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones has been shown to produce chiral 3-substituted dihydrobenzofurans in high yields and with high enantioselectivity. nii.ac.jp In this process, the ketone's carbonyl group acts as a directing group for the C-H activation. nii.ac.jp This methodology has been integrated into a one-pot synthesis starting from allylic carbonates and m-hydroxyacetophenones, combining a palladium-catalyzed allylic substitution with the iridium-catalyzed hydroarylation. nii.ac.jp Chiral iridium complexes have proven effective in catalyzing enantioselective carbenoid insertion into C(sp³)–H bonds, a powerful tool for creating stereogenic centers. beilstein-journals.org

| Catalyst System | Substrate | Product Type | Yield | Enantioselectivity (ee) | Ref |

| Ir/(S)-DTBM-SEGPHOS | Methyl 2-(propen-2-yl)phenyl ethers | 3,3-Disubstituted dihydrobenzofurans | - | - | cnr.it |

| Cationic Iridium/Chiral Bisphosphine | m-Allyloxyphenyl ketones | Chiral 3-substituted dihydrobenzofurans | High | High | nii.ac.jp |

Nickel-Catalyzed Syntheses of Chiral Dihydrobenzofurans

Nickel-catalyzed reactions have provided efficient routes to chiral 2,3-dihydrobenzofurans. In 2020, Li and colleagues developed a nickel-catalyzed asymmetric addition of aromatic halides to ketones, which allows for the highly enantioselective synthesis of chiral 2,3-dihydrobenzofurans containing a tertiary alcohol. rsc.orgrsc.orgnih.gov This method involves an intramolecular nucleophilic addition, where a nickel(0) species, generated by reduction with zinc powder, undergoes oxidative addition to the aryl halide. thieme-connect.comthieme-connect.com The resulting Ni(II) species then facilitates the cyclization. thieme-connect.com

Fu and coworkers, in 2014, utilized a combination of a nickel salt and a chiral diamine ligand to catalyze the cyclization/cross-coupling of arylboron reagents with alkyl halides, yielding chiral dihydrobenzofuran derivatives. rsc.org More recently, in 2021, Lin and coworkers reported the nickel-catalyzed asymmetric reductive aryl allylation of aryl iodides with cyclic vinyl ethylene (B1197577) carbonates to produce 2,3-dihydrobenzofuran derivatives in moderate to good yields and with excellent enantioselectivity. rsc.org

| Catalyst System | Reactants | Product Type | Yield | Enantioselectivity (ee) | Ref |

| Ni(dppp)2Cl2 / 1,10-Phen / Zn | 2-(2-Iodophenoxy)-1-phenylethanone | 3-Phenylbenzofuran | Up to 72% | N/A | thieme-connect.comthieme-connect.com |

| Nickel salt / Chiral diamine L19 | Arylboron reagents, Alkyl halides | Chiral dihydrobenzofurans | Good | - | rsc.org |

| Ni catalyst / Bisoxazoline L30 | Aromatic halides, Ketones | Chiral 2,3-dihydrobenzofuran-3-ols | Good | Excellent | rsc.org |

| Nickel catalyst | Aryl iodides, Cyclic vinyl ethylene carbonates | Chiral 2,3-dihydrobenzofurans | 46-67% | >98% | rsc.org |

Iron-Catalyzed Photoredox Decarboxylative Cyclization

Iron-catalyzed photoredox reactions have emerged as a sustainable and environmentally friendly approach for synthesizing dihydrobenzofuran scaffolds. A visible-light-induced photoredox decarboxylative cyclization of enone acids using an iron photocatalyst has been reported to produce highly functionalized 2,3-dihydrobenzofurans in good to excellent yields. researchgate.net This method is noted for its use of an inexpensive catalyst, broad functional group tolerance, and mild reaction conditions. researchgate.net

The proposed mechanism involves the formation of an aryl carboxylate-iron(III) complex which, upon visible light irradiation, generates an aroyloxy radical and an iron(II) species. researchgate.net In a related process, iron photocatalysis can be used for the decarboxylative alkylation of heteroarenes, where a diverse range of carboxylic acids undergo oxidative decarboxylation and couple with various heteroarenes. acs.org Another iron-catalyzed protocol involves the difunctionalization of alkenes through an intramolecular transformation of a C(sp³)–H bond adjacent to a heteroatom, yielding functionalized oxindoles from substrates like 2,3-dihydrobenzofuran. beilstein-journals.org

| Catalyst | Reactants | Reaction Type | Yield | Ref |

| Iron Photocatalyst | Enone acids | Visible-light-induced photoredox decarboxylative cyclization | Good to Excellent | researchgate.net |

| Iron Photocatalyst | Carboxylic acids, Heteroarenes | Decarboxylative alkylation | - | acs.org |

| Fe Catalyst / TBHP | N-arylacrylamides, Ethers (e.g., 2,3-dihydrobenzofuran) | Oxidative 1,2-alkylarylation | 40-78% | beilstein-journals.org |

Transition Metal-Free Synthetic Approaches

While transition metals are powerful catalysts, transition-metal-free methods offer alternatives that avoid potential metal contamination in the final products. A variety of such approaches have been developed for the synthesis of 2,3-dihydrobenzofurans.

One strategy involves the reaction of 2-(allyloxy)anilines with DABCO-bis(sulfur dioxide) and aryl propiolates. rsc.orgrsc.org This process generates a 2-(allyloxy)aryl radical in situ, which undergoes intramolecular addition to the double bond, followed by insertion of sulfur dioxide and subsequent radical cyclization and rearrangement to form sulfonyl-bridged dihydrobenzofuran and coumarin derivatives. rsc.orgrsc.org

Photochemical methods also provide a metal-free route. The flow photolysis of aryldiazoacetates leads to dihydrobenzofuran derivatives via C-H insertion. frontiersin.orgnih.gov This reaction can be performed using various light sources, including LEDs and mercury lamps. frontiersin.orgnih.gov Additionally, a photo-induced, metal-free [3+2] cycloaddition using covalent organic frameworks (COFs) as heterogeneous photocatalysts has been proposed for the synthesis of dihydrobenzofuran derivatives. nih.gov

Acid-catalyzed reactions offer another metal-free pathway. For instance, a TfOH-catalyzed [4+1] annulation of p-quinone methides with α-aryl diazoacetates yields 2,3-dihydrobenzofuran derivatives containing a quaternary carbon center. frontiersin.orgnih.gov Base-induced reactions have also been employed, such as the reaction of ortho-allyloxy benzenediazonium (B1195382) salts with thiophenols in the presence of DABCO to afford dihydrobenzofuran skeletons in good yields. frontiersin.org

Finally, iodine-catalyzed protocols have been developed. One such method involves the reaction of chalcones and isobutyraldehyde (B47883) in the presence of I2 to produce dihydrobenzofuran motifs under ambient conditions. frontiersin.orgnih.gov

| Method | Reactants | Key Features | Yield | Ref |

| Radical Cyclization | 2-(Allyloxy)anilines, DABCO·(SO2)2, Aryl propiolates | In situ radical generation, SO2 insertion | Moderate | rsc.orgrsc.org |

| Flow Photolysis | Aryldiazoacetates | C-H insertion, various light sources | Up to 50% | frontiersin.orgnih.gov |

| [4+1] Annulation | p-Quinone methides, α-Aryl diazoacetates | TfOH-catalyzed, forms quaternary center | - | frontiersin.orgnih.gov |

| Base-Induced Cascade | ortho-Allyloxy benzenediazonium salts, Thiophenols | DABCO as base and additive | 63-83% | frontiersin.org |

| Iodine-Catalyzed Reaction | Chalcones, Isobutyraldehyde | I2 catalyst, ambient conditions | 67% | frontiersin.orgnih.gov |

Visible Light-Promoted Transformations

Visible light has emerged as a green and efficient energy source for promoting chemical reactions, offering mild conditions and high selectivity. researchgate.net In the context of 2,3-dihydrobenzofuran synthesis, photoredox catalysis and other photochemical methods have proven particularly effective.

Photoredox Catalysis

Photoredox catalysis utilizes photocatalysts that, upon light absorption, can initiate single-electron transfer processes, enabling a wide range of organic transformations.

Eosin Y: Eosin Y, an organic dye, is a widely used and effective metal-free photocatalyst. mdpi.comacs.org It can catalyze the synthesis of 2,3-dihydrobenzofuran derivatives through various reaction pathways. For instance, in the synthesis of 2-[(phenylselanyl)methyl]-2,3-dihydrobenzofuran, Eosin Y (5 mol%) under blue LED irradiation facilitates the reaction between 2-allylphenol (B1664045) and diphenyl diselenide. mdpi.com While initial yields were moderate (41%), optimization of reaction conditions is crucial for improving efficiency. mdpi.com

COF-based photocatalysts: Covalent Organic Frameworks (COFs) have gained attention as heterogeneous photocatalysts due to their ordered porous structures, high surface area, and excellent recyclability. nih.govacs.orgnih.gov A notable example is Hex-Aza-COF-3, a metal-free, visible-light-activated catalyst used for the synthesis of 2,3-dihydrobenzofurans via an oxidative [3+2] cycloaddition of phenols with olefins. polyu.edu.hknih.govacs.org This heterogeneous catalyst demonstrates high efficiency, stability, and can be reused multiple times without significant loss of activity. nih.govacs.org The in-built donor-acceptor units within the COF structure enhance visible light absorption and promote efficient charge separation, which are key to its high photocatalytic activity. acs.orgnih.gov

| Catalyst | Reactants | Product | Yield | Reference |

| Eosin Y | 2-Allylphenol, Diphenyl diselenide | 2-[(Phenylselanyl)methyl]-2,3-dihydrobenzofuran | 41% | mdpi.com |

| Hex-Aza-COF-3 | 4-Methoxyphenol (B1676288), trans-Anethole | 5-Methoxy-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran | 93% | polyu.edu.hkacs.org |

Oxidative [3+2] Cycloaddition of Phenols with Olefins

The oxidative [3+2] cycloaddition of phenols with olefins is a powerful and direct method for constructing the 2,3-dihydrobenzofuran core. polyu.edu.hkacs.orgnih.gov This reaction can be promoted by visible light photocatalysis, offering a more environmentally benign alternative to traditional methods that often require hypervalent iodine reagents. nih.govnih.gov

Under visible light irradiation, a photocatalyst (such as Ru(bpy)32+ or metal-free alternatives like Hex-Aza-COF-3) initiates the oxidation of a phenol (B47542) to a phenoxonium cation. acs.orgnih.gov This reactive intermediate is then trapped by an electron-rich olefin in a [3+2] cycloaddition manner to afford the dihydrobenzofuran product. nih.gov Ammonium persulfate is often used as a mild and easily handled terminal oxidant in these reactions. nih.govnih.gov This methodology has been successfully applied to the synthesis of a variety of dihydrobenzofuran natural products. nih.gov For example, the reaction between 4-methoxyphenol and trans-anethole using Hex-Aza-COF-3 as a photocatalyst yields 5-methoxy-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran in high yield. polyu.edu.hkacs.org

Photolysis of Quinone Precursors

The photolysis of quinone precursors provides another photochemical route to 2,3-dihydrobenzofuran derivatives. For instance, a one-pot, visible-light-mediated reaction has been developed for the synthesis of C3-substituted dihydrobenzofurans from p-benzoquinones and substituted alkenes. frontiersin.org This process involves the initial excitation of the p-benzoquinone, followed by a radical addition to the alkene. frontiersin.org In a different approach, the reaction of para-quinone methides with aryl diazoacetates under blue LED irradiation, followed by base-promoted cyclization, yields 2,3-dihydrobenzofuran derivatives. rhhz.net The reaction proceeds through the formation of a carbene species from the diazoacetate, which then undergoes an O-H insertion with the quinone methide, followed by intramolecular cyclization. rhhz.net

Electrochemical Syntheses

Electrochemical methods offer a sustainable and reagent-free approach to organic synthesis, where oxidation and reduction are driven by an electric current. mdpi.com These techniques have been applied to the synthesis of 2,3-dihydrobenzofurans.

One notable example is the electroreductive cyclization of 2-allyloxybromobenzenes. sci-hub.sethieme-connect.com In an undivided cell, these substrates undergo a 5-exo cyclization to form a radical intermediate, which is then carboxylated by trapping with carbon dioxide to yield 2,3-dihydrobenzofuran-3-ylacetic acids. thieme-connect.com This method avoids the use of chemical reducing agents and allows for the introduction of a carboxylic acid functional group in a single step.

Another electrochemical approach involves the anodic selenofunctionalization of allyl-phenol derivatives. rsc.org This method allows for the synthesis of selenyl-dihydrofurans, which are valuable intermediates for further synthetic transformations.

| Starting Material | Key Reagent/Condition | Product | Yield | Reference |

| 2-Allyloxybromobenzenes | Electrochemical reduction, CO2 | 2,3-Dihydrobenzofuran-3-ylacetic acids | up to 85% | thieme-connect.com |

| 1-Allylnaphthalen-2-ol, Diphenyl diselenide | Electrochemical oxidation | Selenyl-dihydronaphthofuran | 55% | rsc.org |

Acid-Mediated Cyclizations

Acid catalysts, both Brønsted and Lewis acids, are commonly employed to promote the cyclization of appropriate precursors to form the 2,3-dihydrobenzofuran ring system. frontiersin.orgnih.gov

Brønsted Acid-Catalyzed Reactions

Brønsted acids, such as p-toluenesulfonic acid (p-TSA) and triflic acid (TfOH), are effective catalysts for the intramolecular cyclization of various substrates. nih.govresearchgate.net

p-Toluenesulfonic acid (p-TSA): This strong organic acid has been utilized in the [3+2] cycloaddition reaction of substituted styrylnaphthols with allylic alcohols to produce dihydronaphthofurans in good to excellent yields. nih.gov The reaction proceeds through a series of cyclization and rearrangement steps, ultimately affording the target molecules with high diastereoselectivity. nih.gov p-TSA is valued for its low toxicity, ease of handling, and commercial availability. academie-sciences.fr

Triflic acid (TfOH): TfOH is a powerful Brønsted acid that can catalyze challenging cyclization reactions. researchgate.net It has been employed in the metal-free [4+1] annulation of p-quinone methides with α-aryl diazoacetates to synthesize highly functionalized 2,3-dihydrobenzofurans containing a quaternary carbon center. frontiersin.orgbohrium.com In some cases, TfOH can be generated in situ from metal triflates. researchgate.net The strength of the acid can influence the reaction pathway; for instance, in the reduction of benzofuran, TfOH leads to the fully reduced 2,3-dihydrobenzofuran, whereas weaker acids might yield partially reduced products. acs.org

| Catalyst | Reactants | Reaction Type | Yield | Reference |

| p-Toluenesulfonic acid | Substituted styrylnaphthols, Allylic alcohols | [3+2] Cycloaddition | 48-99% | nih.gov |

| Triflic Acid (TfOH) | p-Quinone methides, α-Aryl diazoacetates | [4+1] Annulation | - | frontiersin.org |

| Triflic Acid (TfOH) | Benzofuran, Et3SiH | Reduction | 55% | acs.org |

Lewis Acid-Mediated Routes

Lewis acids play a crucial role in catalyzing the formation of 2,3-dihydrobenzofurans by activating substrates and facilitating intramolecular cyclization reactions. These methods are valued for their efficiency and ability to proceed under specific and controlled conditions.

One notable approach involves the use of strongly Lewis acidic metal-organic frameworks (MOFs). For instance, a zirconium-based MOF, ZrOTf-BTC, has been shown to effectively catalyze the cyclization of 2-allylphenol at 100 °C. dicp.ac.cn This heterogeneous catalyst demonstrates the potential of solid-supported Lewis acids in simplifying purification processes and enhancing catalyst recyclability. Similarly, 2-allyl-6-methylphenol (B1664677) can be cyclized using this method. dicp.ac.cn

A combination of Lewis and Brønsted acids has also been successfully employed. Chen et al. (2023) reported the synthesis of 3-enamide-substituted dihydrobenzofurans using a mixture of boron trifluoride diethyletherate (a Lewis acid) and propionic acid (a Brønsted acid). frontiersin.org This dual-acid system enabled the reaction of 1,6-enynes with nitriles, constructing C–C and C–N bonds in a single step with yields ranging from 49% to 82%. frontiersin.org

Tandem annulation reactions represent another effective Lewis acid-catalyzed strategy. A [3+2] annulation of propargylic alcohols with 2-allylphenols, catalyzed by a Lewis acid, proceeds through a cascade of reactions including a Meyer–Schuster rearrangement, nucleophilic substitution, and two cyclization steps (5-exo-trig and 5-endo-trig) to afford complex oxygen-containing tricyclic skeletons in moderate to excellent yields. researchgate.net Furthermore, the cleavage of the dihydrobenzofuran ring itself can be mediated by Lewis acids like BF₃·Et₂O and SiCl₄, a reaction that has been applied in the formal total synthesis of complex natural products. researchgate.net

| Catalyst System | Substrates | Product Type | Yield (%) | Reference |

| ZrOTf-BTC | 2-Allylphenol, 2-Allyl-6-methylphenol | Dihydrobenzofurans | High | dicp.ac.cn |

| BF₃·Et₂O / Propionic Acid | 1,6-Enynes, Nitriles | 3-Enamide-substituted dihydrobenzofurans | 49-82 | frontiersin.org |

| Lewis Acid | Propargylic Alcohols, 2-Allylphenols | Oxygen-containing tricyclic skeletons | Moderate to Excellent | researchgate.net |

Catalyst-Free Protocols

The development of synthetic methods that avoid the use of metal or acid catalysts is a significant goal in green chemistry. Several catalyst-free protocols for synthesizing 2,3-dihydrobenzofurans have been established, relying on the inherent reactivity of the starting materials. nih.govresearchgate.net

Reactions Involving Sulfoxonium Ylides

Sulfoxonium ylides have emerged as versatile reagents in catalyst-free synthetic methodologies. A notable example is the reaction between substituted salicylaldehydes and a sulfoxonium ylide in dichloromethane (B109758) (CH₂Cl₂). frontiersin.orgnih.gov This protocol, reported by Bisag et al. (2021), affords dihydrobenzofurans in high yields (80%–89%). frontiersin.orgnih.gov The reaction is proposed to initiate with the attack of the sulfur ylide on the carbonyl carbon of the salicylaldehyde (B1680747), followed by a proton transfer and dehydration to form an intermediate that undergoes a [4+2] cyclization to yield the final product. frontiersin.org

Another catalyst-free approach utilizes a [4+1] cycloaddition of ortho-hydroxyphenyl-substituted para-quinone methides and sulfur ylides to construct the dihydrobenzofuran ring. frontiersin.org Fang et al. (2022) developed a base-mediated, though not strictly catalyst-free, procedure for accessing 3-amino-2,3-dihydrobenzofurans via a [4+1] cyclization of trimethylsulfoxonium (B8643921) iodide and substituted 2-hydroxylimides, achieving yields of 50–94%. frontiersin.org

| Reactants | Conditions | Product Type | Yield (%) | Reference |

| Substituted Salicylaldehydes, Sulfoxonium Ylide | CH₂Cl₂, No catalyst | Dihydrobenzofurans | 80-89 | frontiersin.orgnih.gov |

| o-Hydroxyphenyl-substituted p-QM, Sulfur Ylides | Catalyst-free | Dihydrobenzofurans | N/A | frontiersin.org |

| Trimethylsulfoxonium Iodide, 2-Hydroxylimides | Base-mediated (NaH), DMSO | 3-Amino-2,3-dihydrobenzofurans | 50-94 | frontiersin.org |

Cyclization of Unsaturated Imines and Iodine-Substituted Phenols

A recent catalyst-free synthesis of substituted dihydrobenzofurans was developed by Zhou et al. (2022) through a [3+2] cyclization of unsaturated imines and iodine-substituted phenols in the presence of a base. frontiersin.orgnih.gov The proposed mechanism involves the formation of an initial intermediate, which then undergoes cleavage of the carbon-iodine bond, tautomerization, and an addition reaction with an iodine radical to form a diradical intermediate. Subsequent cyclization and hydrolysis of this intermediate lead to the desired dihydrobenzofuran products. frontiersin.orgnih.gov

Iodine-Induced/Catalyzed Transformations

Molecular iodine (I₂) and other iodine-based reagents have proven to be effective and economical promoters or catalysts for the synthesis of dihydrobenzofurans. nih.gov These methods often proceed under mild conditions and are aligned with the principles of green chemistry. nih.govresearchgate.net

An efficient protocol developed by Cheng et al. (2023) utilizes a catalytic amount of I₂ for the reaction between chalcones and isobutyraldehyde. nih.govresearchgate.netthieme-connect.com This transformation generates 2,3-dihydrobenzofuran motifs in good yields (e.g., 67%) at ambient conditions and demonstrates a broad tolerance for various functional groups. nih.govresearchgate.net The reaction tolerates a range of substituents on the chalcone (B49325), with both electron-donating and electron-withdrawing groups providing good yields. organic-chemistry.org

Iodine can also induce the cyclization of other suitable precursors. For example, iodine-promoted cyclization of 2-alkynylphenols in the presence of sodium bicarbonate is a known method to produce 3-iodobenzo[b]furans, which are precursors to 2,3-disubstituted benzofurans. nih.gov Similarly, iodine can be used to promote the chalcogen cyclization of 2-allylphenols. mdpi.com In one study, the introduction of one equivalent of iodine into a photocatalyzed reaction between 2-allylphenol and diphenyl diselenide significantly improved the yield of the corresponding 2-[(phenylselanyl)methyl]-2,3-dihydrobenzofuran to 72%, and an 83% yield was achieved in the absence of a photocatalyst, highlighting the efficacy of iodine as a promoter. mdpi.com

| Reactants | Iodine Source | Conditions | Product Type | Yield (%) | Reference |

| Chalcones, Isobutyraldehyde | I₂ (catalyst) | Ambient | 2,3-Dihydrobenzofurans | 67 | nih.govresearchgate.net |

| 2-Allylphenol, Diphenyl Diselenide | I₂ (promoter) | No photocatalyst | 2-[(Phenylselanyl)methyl]-2,3-dihydrobenzofuran | 83 | mdpi.com |

| 2-Alkynylphenols | I₂ | NaHCO₃, rt | 3-Iodobenzo[b]furans | N/A | nih.gov |

Radical Cyclization Reactions

Radical reactions offer a powerful tool for the construction of cyclic systems, including the 2,3-dihydrobenzofuran core. These reactions often proceed via the formation of a carbon-centered radical that subsequently undergoes an intramolecular cyclization. rsc.org

Intramolecular Addition of Double Bonds

The intramolecular addition of a radical to a double bond is a common and effective strategy for forming five-membered rings. A facile route to sulfonyl-bridged dihydrobenzofuran and coumarin derivatives involves the in situ generation of a 2-(allyloxy)aryl radical. rsc.org This radical undergoes intramolecular addition to the double bond, creating an alkyl radical intermediate which can be further functionalized. rsc.org

Visible light has emerged as a mild and sustainable energy source for initiating such radical cyclizations. A metal-free, visible-light-mediated protocol for synthesizing highly substituted 2,3-dihydrobenzofurans from oxygen-containing substrates has been described. rsc.org The proposed mechanism involves the generation of an aryl radical from a 2-halo-allyl ether, which then undergoes a 5-exo-trig cyclization to form an alkyl radical. This intermediate subsequently abstracts a hydrogen atom to yield the final product. rsc.org Similarly, a visible light-induced radical cascade reaction of 2-alkynylaryl ethers with sodium sulfinates has been established for the synthesis of sulfonyl-functionalized dihydrobenzofurans, involving an intramolecular 1,5-hydrogen atom transfer. acs.org

Electrochemical methods also provide a means to generate the necessary radicals. A novel electrochemical approach involves the generation of an aryl radical from 2-allyloxybromobenzenes. thieme-connect.comthieme-connect.com This radical undergoes a 5-exo cyclization, and the resulting radical anion can be trapped with carbon dioxide to afford 2,3-dihydrobenzofuran-3-ylacetic acids in good yields (up to 82%). thieme-connect.comthieme-connect.com

| Method | Precursor | Key Steps | Product Type | Reference |

| Radical-mediated multicomponent reaction | 2-(Allyloxy)anilines | In situ 2-(allyloxy)aryl radical generation, intramolecular addition | Sulfonyl-bridged dihydrobenzofurans | rsc.org |

| Visible-light photocatalysis | 2-Halo-allyl ethers | Aryl radical generation, 5-exo-trig cyclization | Substituted 2,3-dihydrobenzofurans | rsc.org |

| Visible-light radical cascade | 2-Alkynylaryl ethers, Sodium sulfinates | Radical addition, 1,5-hydrogen atom transfer, cyclization | Sulfonyl-functionalized dihydrobenzofurans | acs.org |

| Electrochemical reduction | 2-Allyloxybromobenzenes | Aryl radical generation, 5-exo cyclization, carboxylation | 2,3-Dihydrobenzofuran-3-ylacetic acids | thieme-connect.comthieme-connect.com |

Intramolecular Radical Cyclization/Thiolation Cascades

A transition-metal-free method has been developed for the synthesis of 3-thioether-functionalized 2,3-dihydrobenzofurans. researchgate.net This approach utilizes an intramolecular radical cyclization/thiolation cascade reaction. The process starts with alkenyl-tethered arenediazonium salts reacting with thiophenols. researchgate.net This reaction proceeds under mild and practical conditions, demonstrating a tolerance for various functional groups and resulting in moderate to good yields of the corresponding 2,3-dihydrobenzofuran derivatives. researchgate.net

The proposed mechanism for a similar reaction begins with a DABCO-catalyzed thiolate anion interacting with a diazonium salt to form a diazo sulfide (B99878) intermediate. frontiersin.org This intermediate then undergoes thermal homolysis to produce a sulfenyl radical and another intermediate. frontiersin.org The subsequent intramolecular 5-exo cyclization between an aromatic radical and a double bond, followed by a reaction with the sulfenyl radical, yields the 2,3-disubstituted dihydrobenzofuran derivatives. frontiersin.org

Biomimetic Cyclization Strategies

Biomimetic approaches, which mimic biosynthetic pathways, represent a common strategy for constructing the 2,3-dihydrobenzofuran ring system. acs.org These methods often involve the coupling of quinones and phenylpropenyl moieties. acs.org One such strategy involves the oxidative coupling of compounds like methyl p-coumarates and methyl ferulates, which has been achieved using a silver-catalyzed method to produce 2,3-dihydrobenzofuran neolignans. rsc.org

In the laboratory, the total synthesis of resveratrol (B1683913) trimers, such as vaticanol A, has been accomplished through multiple steps involving quinone methide chemistry. cnr.it These reactions not only generated the complex carbocyclic core but also led to the formation of the dihydrobenzofuran structure. cnr.it

Stereoselective Synthesis of this compound and Analogues

The presence of two prochiral sp3-hybridized carbons in the dihydrobenzofuran ring makes stereoselective synthesis a critical area of research. cnr.it

Enantioselective Synthesis via Chiral Catalysis

Chiral catalysts are instrumental in achieving enantiomerically enriched 2,3-dihydrobenzofurans.

Chiral phosphoric acids (CPAs) have emerged as powerful catalysts in the enantioselective synthesis of dihydrobenzofuran derivatives. researchgate.net For instance, a highly enantioselective [3 + 2] formal cycloaddition of 1-styrylnaphthols or phenol with quinones has been successfully catalyzed by a chiral phosphoric acid, affording trans-2,3-diarylbenzofurans in high yields and excellent enantioselectivities (up to 99% yield, >20:1 dr, 99% ee). researchgate.net This organocatalytic method is efficient even at low catalyst loadings. researchgate.net

Another application of CPA catalysis is the enantioselective [3 + 2] annulation of 3-hydroxymaleimides with quinone monoimines. researchgate.net This reaction produces novel succinimide-fused dihydrobenzofurans that contain two adjacent quaternary stereocenters, with yields reaching up to 99% and enantioselectivities up to 99% ee. researchgate.net The proposed mechanism involves the activation of both reactants by the chiral phosphoric acid, followed by a 1,4-addition, aromatization, and subsequent intramolecular cyclization. frontiersin.orgresearchgate.net

| Reactants | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 1-Styrylnaphthols/Phenol + Quinones | trans-2,3-Diarylbenzofurans | Up to 99% | 99% | researchgate.net |

| 3-Hydroxymaleimides + Quinone Monoimines | Succinimide Fused Dihydrobenzofurans | Up to 99% | Up to 99% | researchgate.net |

| 5-Amino-isoxazoles + Quinone Monoimines | (Bridged) Isoxazoline Fused Dihydrobenzofurans | Up to 94% | Up to 98% | researchgate.net |

Chiral thiourea (B124793) catalysts have also been effectively used in the asymmetric synthesis of 2,3-dihydrobenzofurans. An efficient asymmetric cascade reaction for synthesizing trans-2,3-dihydrobenzofurans has been established. researchgate.net This reaction involves a Michael addition followed by an oxa-substitution, using an in-situ generated pyridinium (B92312) ylide and ortho-hydroxy chalcone derivatives in the presence of a chiral thiourea catalyst at room temperature. researchgate.net This method provides good to excellent yields and respectable stereoselectivity, with enantiomeric excesses reaching up to 84% and a high diastereomeric ratio (>20:1). researchgate.net

Furthermore, the diastereo- and enantioselective synthesis of trans-2,3-disubstituted-2,3-dihydrobenzofuran derivatives has been achieved through an intramolecular Michael addition of keto-enone substrates, employing a bifunctional tertiary amine-thiourea catalyst. nih.govrsc.org This methodology has yielded a variety of derivatives with high diastereomeric ratios (up to 96:4) and enantiomeric ratios (up to 95:5). nih.govrsc.org

| Reactants | Reaction Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Pyridinium Ylide + o-Hydroxy Chalcone Derivatives | Cascade [4+1] Annulation | >20:1 | Up to 84% | researchgate.net |

| Keto-enone Substrates | Intramolecular Michael Addition | Up to 96:4 | Up to 95:5 er | nih.govrsc.org |

Chiral Phosphoric Acid Catalysis

Diastereoselective Approaches

Diastereoselective methods are crucial for controlling the relative stereochemistry of the substituents on the dihydrobenzofuran ring. A notable example is the synthesis of spirodihydrobenzofuran analogues of filifolinol. uchile.cl This approach is based on a C-H activation/C-O cyclization reaction. uchile.cl A diastereoselective synthesis was developed by exploiting the different facial preferences of hydride species and organolithium compounds towards cyclic ketones. uchile.cl

In another instance, the reaction of diazo-containing phenolic compounds with isatin (B1672199) using a Rh-catalyzed protocol afforded 3-hydroxyoxindole incorporating 2,3-dihydrobenzofuran derivatives in moderate to excellent yields (58–98%) and with exclusive diastereoselectivity (81:19–95:5 dr). nih.gov The reaction proceeds through an aldol-type addition, where a carbene species generated from the diazo compound undergoes intramolecular cyclization with a hydroxyl group to form an oxonium ylide intermediate. nih.gov

Biocatalytic Strategies for Enantio- and Diastereoselective Construction

Biocatalysis has emerged as a powerful tool for the synthesis of complex molecules, offering high levels of stereoselectivity under mild conditions. The use of engineered enzymes allows for the precise construction of chiral centers, which is of paramount importance in medicinal chemistry.

Myoglobin-Catalyzed Benzofuran Cyclopropanation

A significant biocatalytic strategy for the enantio- and diastereoselective synthesis of 2,3-dihydrobenzofuran cores involves the use of engineered myoglobin (B1173299) (Mb) catalysts. rochester.eduresearchgate.net This method leverages the iron-containing heme cofactor within the myoglobin to catalyze the cyclopropanation of benzofurans with diazo reagents, a transformation that has been challenging for traditional metal catalysts, especially with acceptor-only diazoesters. rochester.edunih.gov

Researchers have successfully engineered myoglobin variants that can facilitate this reaction with exceptional precision. nih.gov Wild-type myoglobin and other hemoproteins initially showed no activity for the cyclopropanation of benzofuran with ethyl α-diazoacetate (EDA). nih.gov However, by systematically mutating amino acid residues within the heme pocket (such as Leu29, Phe43, Val68, and Ile107), new catalytic activity was unlocked. nih.gov

A key breakthrough was the identification of the Mb(H64G,V68A) variant as a highly efficient and stereoselective catalyst. nih.govnih.gov This engineered enzyme promotes the cyclopropanation of various substituted benzofuran derivatives with EDA, yielding the corresponding tricyclic 2,3-dihydrobenzofuran products. nih.govnih.gov The reaction demonstrates remarkable stereocontrol, consistently producing products with greater than 99.9% diastereomeric excess (de) and enantiomeric excess (ee). rochester.edu This level of selectivity surpasses that achieved by many rhodium-based catalytic systems. osti.gov The process is also scalable, with successful preparations demonstrated at the 0.1 to 0.3-gram scale. nih.gov

The reaction proceeds under mild, anaerobic conditions, typically involving the slow addition of the diazo compound to a mixture of the benzofuran substrate and the myoglobin catalyst in the presence of a reducing agent like sodium dithionite. nih.gov Optimization of reaction parameters such as pH and temperature can lead to full conversion of the substrate with catalyst loading as low as 0.8 mol%. nih.gov This biocatalytic approach has been successfully applied to a range of 5-, 6-, and 7-substituted benzofuran derivatives, yielding products in good to high yields (40-99%). nih.gov

Computational and structure-reactivity studies have provided insight into the mechanism, suggesting that the protein scaffold plays a critical role in orienting the substrates to achieve the observed high stereoselectivity. rochester.edunih.gov This work not only expands the synthetic toolbox for creating valuable 2,3-dihydrobenzofuran scaffolds but also highlights the potential of engineered metalloproteins for mediating challenging abiotic carbene transfer reactions. rochester.edumdpi.com

Table 1: Myoglobin-Catalyzed Cyclopropanation of Benzofuran with Ethyl Diazoacetate (EDA)

| Catalyst Variant | Conversion (%) | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|---|---|

| Mb(H64V,V68A) | 19 | >99.9 | >99.9 | nih.gov |

| Mb(H64A,V68A) | 45 | >99.9 | >99.9 | nih.gov |

| Mb(H64G,V68A) | 71 | >99.9 | >99.9 | nih.gov |

| Mb(H64G,V68A)* | 100 | >99.9 | >99.9 | nih.gov |

Optimized conditions with 0.8 mol% catalyst loading.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent synthetic methodologies have focused on reducing environmental impact by utilizing alternative energy sources, minimizing solvent use, and employing milder reaction conditions.

Ultrasound-Promoted Methodologies

Ultrasound irradiation has been recognized as an effective green chemistry tool for promoting organic reactions. This technique, known as sonochemistry, can enhance reaction rates and yields through acoustic cavitation. An ultrasound-promoted, stereoselective synthesis of 2,3-dihydrobenzofuran appended chalcones has been developed, which proceeds at ambient temperature. materialsciencejournal.orgjacsdirectory.comrjptonline.org This approach offers an energy-efficient and expedient alternative to conventional heating methods for creating derivatives of the dihydrobenzofuran scaffold. acs.org

Microwave-Irradiated Conditions

Microwave-assisted synthesis has become a popular method for accelerating organic reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles. mdpi.com This technology has been successfully applied to the synthesis of 3,3'-disubstituted dihydrobenzofurans through a domino palladium-catalyzed reaction in water, an environmentally benign solvent. researchgate.net The use of microwaves enhances the efficiency of acylation and other coupling reactions, facilitating the rapid construction of the dihydrobenzofuran ring system. smolecule.com

Solvent-Free Synthetic Protocols

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions reduce waste, cost, and hazards. A notable example is the synthesis of dihydrobenzofuran spirooxindole scaffolds via a solvent-free grinding protocol. frontiersin.org In this method, α-chlorooxindoles and salicylaldehyde are treated with potassium hydroxide (B78521) (KOH) to afford the desired products in good to excellent yields (49%–92%) and high diastereoselectivity through a [4+1] cyclization. frontiersin.org Another solvent-free approach involves the H2SO4•SiO2-catalyzed condensation of aromatic aldehydes with 3-methyl-6,7-dihydrobenzofuran-4(5H)-one at 90°C, which provides bis(2-tetrahydrobenzofuranyl)alkanes in good yields with short reaction times and simple operation. scientific.net

Mild Reaction Conditions

The development of synthetic routes that operate under mild conditions (e.g., ambient temperature and pressure, neutral pH) is crucial for reducing energy consumption and avoiding the degradation of sensitive functional groups. Several such methods for synthesizing 2,3-dihydrobenzofurans have been reported.

One approach involves a palladium-catalyzed one-pot cascade process for synthesizing functionalized (E)-3-cinnamyl-3-methyl-2,3-dihydrobenzofurans. researchgate.net Similarly, enantioselective one-pot syntheses of 3,3-disubstituted-2,3-dihydrobenzofurans have been achieved using a palladium-catalyzed Heck-Matsuda reaction under mild conditions. acs.org These methods tolerate a wide range of functional groups and provide straightforward access to enantioenriched dihydrobenzofurans. acs.orgresearchgate.net

Furthermore, transition-metal-free protocols are gaining traction. The reaction of 2-allylphenol derivatives with α-iodo sulfones in the presence of a base like 1,1,3,3-tetramethylguanidine (B143053) (TMG) yields the target dihydrobenzofurans under mild heating. frontiersin.org A visible light-initiated, metal-free synthesis of 2,3-dihydrobenzofuran chalcogenides from 2-allylphenol has also been developed. This reaction proceeds efficiently at ambient temperature using an organic dye as a photocatalyst, highlighting a sustainable and gentle approach to forming the dihydrobenzofuran core. mdpi.com

Introduction of Organochalcogen Moieties

The incorporation of organochalcogen atoms, particularly selenium and sulfur, into the 2,3-dihydrobenzofuran framework has been a subject of considerable interest. These functionalized derivatives have shown promise in medicinal chemistry. mdpi.com

A sustainable approach for synthesizing 2,3-dihydrobenzofuran chalcogenides utilizes visible light. mdpi.com This method involves the oxyselenocyclization of 2-allylphenols with chalcogenides, promoted by an iodine/stannous chloride (I2/SnCl2) system and irradiated with blue LEDs. mdpi.comresearchgate.net This technique has demonstrated high yields, often exceeding 90% for numerous derivatives, and provides access to structurally complex compounds. mdpi.com For instance, the reaction of 2-allylphenol with diphenyl diselenide under these conditions yields 2-[(phenylselanyl)methyl]-2,3-dihydrobenzofuran. mdpi.com

Another effective method for creating selenium-containing dihydrobenzofurans is the selenocyclization of 2-allylphenols using an iodine/tert-butyl hydroperoxide (I2/TBHP) oxidant system at room temperature. researchgate.net This solvent-free approach allows for the efficient synthesis of 2-[(organoselanyl)methyl]-2,3-dihydrobenzofurans. researchgate.net Similarly, a series of chalcogen-containing dihydrobenzofurans have been synthesized with yields ranging from 40% to 99% using an iodine/dimethyl sulfoxide (B87167) (I2/DMSO) catalytic system in a solvent- and metal-free methodology. researchgate.net

Visible light has also been employed in a radical addition/annulation process to synthesize phenylsulfonyl-functionalized dihydrobenzofurans. mdpi.com This reaction involves 2-alkynylarylethers and sodium sulfinates, mediated by an iridium-based photocatalyst under blue light irradiation, resulting in the formation of C–S and C–C bonds. mdpi.com

Table 1: Synthesis of Organochalcogen Derivatives of 2,3-Dihydrobenzofuran

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2-Allylphenol, Diphenyl diselenide | Eosin Y, blue LED, DCM, 24 h | 2-[(Phenylselanyl)methyl]-2,3-dihydrobenzofuran | 41 |

| 2-Allylphenol, Diphenyl diselenide | I2/SnCl2, blue LED, AcOEt | 2-[(Phenylselanyl)methyl]-2,3-dihydrobenzofuran | 95 |

| 2-Alkynylarylethers, Sodium sulfinates | Ir-based photocatalyst, blue LED, DMF, 24 h | Phenylsulfonyl-functionalized dihydrobenzofurans | 19-78 |

Data sourced from multiple studies to illustrate representative yields. mdpi.commdpi.com

Formation of Sulfonyl-Bridged Derivatives

A facile method for synthesizing 3-(((2,3-dihydrobenzofuran-3-yl)methyl)sulfonyl) coumarins involves a three-component reaction of 2-(allyloxy)anilines, DABCO-bis(sulfur dioxide), and aryl propiolates. rsc.org This process proceeds through the in situ generation of a 2-(allyloxy)aryl radical, which undergoes intramolecular addition to a double bond. The subsequent insertion of sulfur dioxide and combination with aryl propiolates leads to the formation of sulfonyl-bridged dihydrobenzofuran and coumarin derivatives via radical cyclization and rearrangement. rsc.org

Synthesis of Carboxylate and Carbaldehyde Derivatives

The synthesis of carboxylate and carbaldehyde derivatives of 2,3-dihydrobenzofuran is crucial for creating intermediates for further functionalization.

Methyl 2,3-dihydrobenzofuran-5-carboxylate can be synthesized from 2,3-dihydrobenzoic acid through esterification with methanol using a catalyst like sulfuric acid. evitachem.com This derivative can then undergo various reactions, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or participation in cross-coupling reactions to build more complex molecules. evitachem.com

Derivatives of 2-aryl-2,3-dihydrobenzofuran-3-carboxylic acid have been synthesized via an electrooxidative [3+2] annulation of phenols and electron-deficient alkenes. researchgate.net This method involves the α-addition of carbon radicals generated from the anodic oxidation of phenols to the alkenes.

Furthermore, a series of 2,3-dihydro-1-benzofuran derivatives with a carboxylic acid function have been prepared through a palladium-catalyzed tandem cyclization/Suzuki-coupling reaction of ethers derived from phenols and 3-bromo-2-methylpropene. nih.gov The resulting benzofurans are then saponified to the carboxylic acids, which can be coupled with various amines. nih.gov Halogenated derivatives, such as methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, have also been synthesized through bromination reactions. mdpi.com

Construction of Spirocyclic Systems

Spirocyclic structures are of significant interest in medicinal chemistry due to their unique three-dimensional arrangements. rsc.org Several strategies have been developed to construct spirocyclic systems based on the 2,3-dihydrobenzofuran core.

One approach involves a palladium-catalyzed Mizoroki–Heck-type reaction of o-substituted aryl iodides to form bis-heterocyclic spirocycles. rsc.org Another method utilizes a rhodium-catalyzed reaction of N-phenoxyacetamides with diazooxindoles to produce spirooxindolyl-substituted dihydrobenzofuran derivatives. nih.gov

The construction of spiro[indoline]oxindoles has been achieved through a one-pot thermal-induced [3+2] cycloaddition/silica gel-promoted fragmentation sequence between isatin ketonitrones and electron-deficient alkynes. researchgate.net Additionally, a base-induced, solvent-free grinding protocol reacting α-chlorooxindoles with salicylaldehyde affords dihydrobenzofuran spirooxindole scaffolds in good to excellent yields. frontiersin.org

A tandem Michael addition/5-exo-dig cyclization reaction of 1,6-ynenone derivatives and 4-nitro-1,3-diarylbutan-1-ones, promoted by cesium carbonate and L-proline, provides an efficient route to spirocyclic isobenzofurans. nih.gov

Table 2: Selected Methods for Spirocyclic Dihydrobenzofuran Synthesis

| Reactants | Catalyst/Promoter | Product Type |

| o-Substituted aryl iodides | Palladium | Bis-heterocyclic spirocycles |

| N-Phenoxyacetamides, Diazooxindoles | Rhodium | Spirooxindolyl-dihydrofurans |

| Isatin ketonitrones, Electron-deficient alkynes | Heat, Silica gel | Spiro[indoline]oxindoles |

| α-Chlorooxindoles, Salicylaldehyde | KOH | Dihydrobenzofuran spirooxindoles |

| 1,6-Ynenone derivatives, 4-Nitro-1,3-diarylbutan-1-ones | Cs2CO3, L-Proline | Spirocyclic isobenzofurans |

This table summarizes various catalytic and reaction systems for spirocycle formation. rsc.orgnih.govresearchgate.netfrontiersin.orgnih.gov

Incorporation of Amine and Guanidine (B92328) Functional Groups

The introduction of amine and guanidine functionalities into the this compound scaffold is important for developing compounds with specific biological targets.

The synthesis of 3-((2,3-dihydrobenzofuran-5-yl)methyl)pyrrolidine (B13517580) can be accomplished by reacting 2-(allyloxy)anilines with specific reagents to generate a radical intermediate that cyclizes and incorporates the pyrrolidine moiety.

Guanidine groups can be formed from thioureas. An efficient method uses iodine to promote the reaction of arylsulfonyl thioureas with amines. lookchem.com The 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group is a particularly effective activating group for the thiourea, allowing for mild desulfurization with iodine to yield the corresponding guanidine. lookchem.comug.edu.pl This Pbf-activated thiourea strategy has been applied to the synthesis of N',N''-disubstituted guanidines. lookchem.com

Diversity-Oriented Synthesis of Compound Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse compounds for high-throughput screening. Several DOS approaches have been applied to the this compound scaffold.

One such approach reports the synthesis of libraries based on 3-carboxy-2-aryl-trans-2,3-dihydrobenzofuran scaffolds using commercially available salicylaldehydes, aryl boronic acids or halides, and various amines. acs.orgacs.org This method allows for systematic variation of physicochemical properties. acs.orgacs.org The synthesis involves a reduction step to create the trans-2,3-dihydrobenzofuran structure, followed by hydrolysis of the ester and subsequent amide coupling. acs.org

Another DOS strategy has been used to create a natural-product-like library where the 3-methylfuran (B129892) core is fused to other common natural product scaffolds like coumarin, chalcone, and flavone. nih.gov This approach aims to expand the chemical space around known bioactive motifs.

Structural Analysis and Stereochemical Investigations of 3 Methyl 2,3 Dihydrobenzofuran

Elucidation of Relative and Absolute Stereochemistry

The non-planar structure of the 2,3-dihydrobenzofuran (B1216630) (DHB) ring, which contains two prochiral sp3 hybridized carbons, results in the placement of substituents out of the plane of the fused benzene (B151609) ring. cnr.it This structural feature necessitates a thorough stereochemical analysis to fully characterize its derivatives.

The resolution of racemic mixtures and the assignment of absolute configurations are fundamental steps in understanding the stereochemistry of 3-methyl-2,3-dihydrobenzofuran derivatives. Chiral resolving agents are often employed to separate enantiomers. For instance, the racemic mixture of (±)-3-methyl-2,3-dihydrobenzofuran-7-carboxylic acid has been successfully resolved into its (S) and (R) enantiomers using (-)-cinchonidine and (+)-cinchonine, respectively. The absolute configuration of the (+)-enantiomer was unequivocally determined as (R) through single-crystal X-ray crystallographic analysis.

In other studies, the biological activity of derivatives has been shown to be enantiomer-dependent. For example, in a series of 3,3-disubstituted-2,3-dihydro-1-benzofuran derivatives investigated as cannabinoid receptor 2 agonists, the (S)-enantiomer was identified as the active form. nih.gov The assignment of this absolute configuration was confirmed by X-ray diffraction analysis of a suitable crystalline derivative. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique used to determine the enantiomeric ratio of these chiral compounds. acs.org

When the 2,3-dihydrobenzofuran ring is substituted at both the C2 and C3 positions, cis-trans (or geometric) isomerism arises. The relative orientation of these substituents significantly influences the molecule's shape and properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis and trans isomers, primarily by analyzing the vicinal coupling constant (³J) between the protons at C2 and C3 (H-2 and H-3).